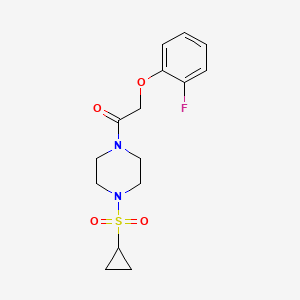
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Ciprofloxacin is a synthetic antibiotic of the fluoroquinolone drug class1. It is a second-generation fluoroquinolone antibacterial. It kills bacteria by interfering with the enzymes that cause DNA to rewind after being copied, which stops DNA and protein synthesis.Chemical Reactions Analysis
Ciprofloxacin’s empirical formula is C17H18FN3O3 and its CAS number is 85721-33-11. It is used in the form of the hydrochloride salt which is a faintly yellowish to light yellow crystalline substance.
Aplicaciones Científicas De Investigación
Electrochemical Synthesis
Electrochemical methods have been applied to synthesize derivatives of benzoquinone and hydroquinone, involving compounds with piperazin-1-yl and arylsulfonyl components. These methods demonstrate an eco-friendly and efficient approach to obtaining various derivatives, showcasing the potential of electrochemical synthesis in creating complex organic molecules with potential applications in material science and pharmacology (Nematollahi et al., 2014).
Synthesis and Pharmacological Evaluation
Compounds structurally related to the query have been synthesized and evaluated for their potential as pharmacological agents. For instance, piperazinyl nitroimidazole derivatives have been studied for their anti-HIV activity, demonstrating the role of these compounds in developing new therapeutic agents (Al-Masoudi et al., 2007). Similarly, derivatives of piperazinyl with benzyl and nitro groups have shown promise in cytotoxic and binding studies, suggesting their utility in cancer research and drug development (Govindhan et al., 2017).
Analytical Applications
Analytical derivatization using compounds with piperazin-1-yl and sulfonyl groups has enhanced the detection of analytes in liquid chromatography. This demonstrates the application of such compounds in developing sensitive and specific analytical methodologies for chemical analysis (Wu et al., 1997).
Photochemical Studies
Photochemistry of fluoroquinolone antibiotics, which share structural motifs with the query compound, has been investigated to understand their stability and degradation pathways under light exposure. These studies are crucial for developing stable and effective pharmaceutical formulations (Mella et al., 2001).
Antimicrobial and Antituberculosis Research
Compounds with piperazinyl and sulfonyl groups have been synthesized and evaluated for their antimicrobial and antituberculosis activities. This research contributes to the discovery of new drugs to combat resistant bacterial strains and tuberculosis, addressing a significant global health challenge (Mallikarjuna et al., 2014).
Safety And Hazards
Like all medicines, ciprofloxacin can cause side effects, although not everybody gets them. Some of the common side effects include nausea, diarrhea, vomiting, stomach pain, and indigestion. It’s important to note that these are general side effects of ciprofloxacin and may not apply to “1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone”.
Propiedades
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c16-13-3-1-2-4-14(13)22-11-15(19)17-7-9-18(10-8-17)23(20,21)12-5-6-12/h1-4,12H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDWNLSKGLRYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


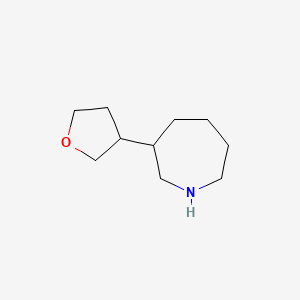
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)
![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)
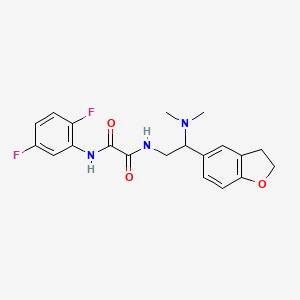
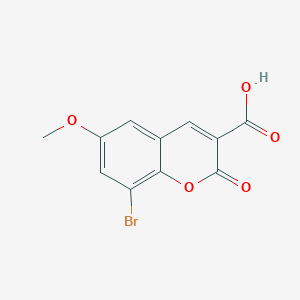
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)
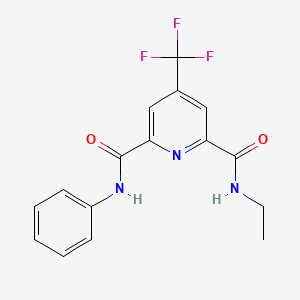
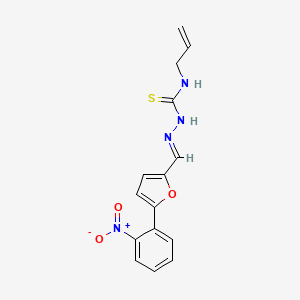
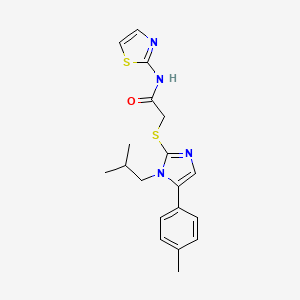
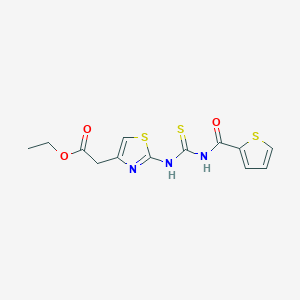
![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)
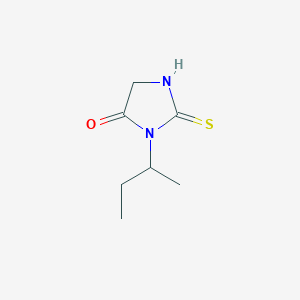
![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)